An In-depth Technical Guide to 1,2-Dichloropentane (CAS No. 1674-33-5)
An In-depth Technical Guide to 1,2-Dichloropentane (CAS No. 1674-33-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dichloropentane, a halogenated hydrocarbon with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, outlines established and potential synthetic methodologies with detailed experimental protocols, and discusses its known applications, particularly as a precursor in the synthesis of complex molecules. Safety and handling information is also provided to ensure its proper use in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and key reaction mechanisms and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's chemistry.
Introduction
1,2-Dichloropentane (CAS No. 1674-33-5) is a vicinal dihalide that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring two chlorine atoms on adjacent carbons, allows for a variety of chemical transformations, making it a valuable building block for the introduction of functional groups and the construction of more complex molecular architectures. This guide aims to provide researchers and professionals in drug development and related fields with a thorough understanding of 1,2-dichloropentane's properties, synthesis, and reactivity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 1,2-dichloropentane is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.
Table 1: Physical and Chemical Properties of 1,2-Dichloropentane
| Property | Value | Reference(s) |
| CAS Number | 1674-33-5 | [2][3] |
| Molecular Formula | C₅H₁₀Cl₂ | [2][3] |
| Molecular Weight | 141.04 g/mol | [3] |
| Appearance | Colorless liquid | [No specific citation] |
| Boiling Point | 148.3 °C at 760 mmHg | [No specific citation] |
| Melting Point | -75.05 °C (estimate) | [No specific citation] |
| Density | 1.0767 g/cm³ at 25 °C | [No specific citation] |
| Refractive Index | 1.4448 | [4] |
| Flash Point | 42.4 °C | [4] |
| Vapor Pressure | 8.33 mmHg at 25 °C | [4] |
| Solubility | Insoluble in water | [No specific citation] |
| LogP (Octanol/Water Partition Coefficient) | 2.7 | [No specific citation] |
Synthesis of 1,2-Dichloropentane
There are two primary synthetic routes to 1,2-dichloropentane: the electrophilic addition of chlorine to 1-pentene (B89616) and the free-radical chlorination of pentane (B18724).
Electrophilic Addition of Chlorine to 1-Pentene
This method is a classic example of halogenation of an alkene and is generally the preferred laboratory method for the synthesis of vicinal dichlorides due to its high selectivity.[1] The reaction proceeds through a cyclic chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms.[5][6]
This protocol is a representative procedure for the chlorination of an alkene and is adapted from general methods for the synthesis of vicinal dichlorides.[7]
Materials:
-
1-Pentene
-
Chlorine gas (Cl₂) or a suitable source of electrophilic chlorine such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
An inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a fume hood, dissolve 1-pentene (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stirrer and a gas inlet tube.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly bubble chlorine gas through the stirred solution. The reaction is typically exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C. The disappearance of the yellow-green color of chlorine indicates its consumption.
-
Alternatively, if using a reagent like sulfuryl chloride, add it dropwise to the cooled solution of 1-pentene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench any excess chlorine by bubbling nitrogen through the solution or by washing with a dilute solution of sodium thiosulfate.
-
Transfer the reaction mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 1,2-dichloropentane can be purified by fractional distillation under reduced pressure.
Caption: Mechanism of Electrophilic Addition of Chlorine to 1-Pentene.
Free-Radical Chlorination of Pentane
The reaction of pentane with chlorine in the presence of UV light or heat proceeds via a free-radical chain mechanism.[8][9][10] This method is less selective than electrophilic addition and typically yields a mixture of monochlorinated isomers (1-chloropentane, 2-chloropentane, and 3-chloropentane) as well as polychlorinated products.[11][12] Therefore, it is generally not a preferred method for the specific synthesis of 1,2-dichloropentane in a laboratory setting, though it is used industrially for the production of chlorinated alkanes.
This protocol is a representative procedure for the free-radical chlorination of an alkane.[13][14]
Materials:
-
Pentane
-
Chlorine gas (Cl₂)
-
A reaction vessel equipped with a UV lamp or a heating source
-
Gas inlet tube
-
Reflux condenser
-
Stirring apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Place pentane in the reaction vessel equipped with a stirrer, reflux condenser, and gas inlet tube.
-
Initiate the reaction by either heating the pentane to reflux or irradiating it with a UV lamp.
-
Slowly introduce chlorine gas into the reaction vessel.
-
The reaction is a chain reaction and will proceed as long as both reactants and the initiation source are present.
-
The reaction will produce a mixture of chlorinated pentanes. The product distribution can be analyzed by GC.
-
Due to the formation of multiple products, the isolation of pure 1,2-dichloropentane from this reaction mixture is challenging and requires careful fractional distillation.
References
- 1. Vicinal dihalide | chemical compound | Britannica [britannica.com]
- 2. Pentane, 1,2-dichloro- [webbook.nist.gov]
- 3. 1,2-Dichloropentane | C5H10Cl2 | CID 15481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dichloropentane|lookchem [lookchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. quora.com [quora.com]
- 12. pearson.com [pearson.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Free radical reaction of alkanes with bromine chlorine conditions products uses mechanisms bromination chlorination of alkanes advanced A level organic chemistry revision notes [docbrown.info]
